N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its diverse biological activities, and a tetrahydroisoquinoline moiety, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps. One common approach starts with the preparation of the sulfonamide intermediate. This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions. The tetrahydroisoquinoline moiety is then introduced through a series of condensation reactions, often involving the use of protecting groups to ensure selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly for its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Mechanism of Action
The mechanism by which N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE exerts its effects is thought to involve the inhibition of specific enzymes. The sulfonamide group can interact with the active site of enzymes, blocking their activity and thereby modulating various biochemical pathways. The tetrahydroisoquinoline moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE shares similarities with other sulfonamide-based compounds, such as sulfanilamide and sulfamethoxazole, which are well-known for their antibacterial properties.
Tetrahydroisoquinoline derivatives: Compounds like tetrahydropapaverine and tetrahydroberberine also feature the tetrahydroisoquinoline moiety and have been studied for their pharmacological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3S/c1-31(29,30)27(17-21-8-4-5-9-23(21)25)22-12-10-19(11-13-22)24(28)26-15-14-18-6-2-3-7-20(18)16-26/h2-13H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENPQWBVQLWNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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